2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid
Overview
Description
2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of a fluorophenyl group in this compound enhances its potential for various applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid typically involves the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid derivative under acidic conditions.
Introduction of the fluorophenyl group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a suitable fluorinated aromatic compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various substituted benzimidazole derivatives, which can be further explored for their biological activities.
Scientific Research Applications
2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential as a therapeutic agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity and selectivity, leading to the modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-1H-benzimidazole-5-carboxylic acid: Lacks the fluorine atom, which may result in different biological activities.
2-(4-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid: Similar structure but with the fluorine atom in a different position, potentially altering its properties.
2-(3-Chlorophenyl)-1H-benzimidazole-5-carboxylic acid: Contains a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
Uniqueness
The presence of the fluorophenyl group in 2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid makes it unique compared to other benzimidazole derivatives. Fluorine atoms are known to enhance the metabolic stability and bioavailability of compounds, making this compound particularly valuable in drug development.
Properties
IUPAC Name |
2-(3-fluorophenyl)-3H-benzimidazole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FN2O2/c15-10-3-1-2-8(6-10)13-16-11-5-4-9(14(18)19)7-12(11)17-13/h1-7H,(H,16,17)(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZFNXGMBUJAYTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC3=C(N2)C=C(C=C3)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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